molecular formula C6H6Cl2N4O3 B12047582 Furazan, 3,4-bis(chloroacetylamino)-

Furazan, 3,4-bis(chloroacetylamino)-

Cat. No.: B12047582
M. Wt: 253.04 g/mol
InChI Key: GCUTXDUNVVYCKK-UHFFFAOYSA-N
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Description

N,N’-(1,2,5-Oxadiazole-3,4-diyl)bis(2-chloroacetamide) is a chemical compound with the empirical formula C6H6Cl2N4O3 and a molecular weight of 253.04 g/mol This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocycle containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,2,5-Oxadiazole-3,4-diyl)bis(2-chloroacetamide) typically involves the reaction of 2-chloroacetamide with an oxadiazole precursor under specific conditions. One common method involves the use of trichloroacetic anhydride to form the oxadiazole ring, followed by the reaction with ammonia in methanol to yield the final product . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for N,N’-(1,2,5-Oxadiazole-3,4-diyl)bis(2-chloroacetamide) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,2,5-Oxadiazole-3,4-diyl)bis(2-chloroacetamide) can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroacetamide groups.

    Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amide derivatives, while oxidation can lead to the formation of oxadiazole N-oxides.

Scientific Research Applications

N,N’-(1,2,5-Oxadiazole-3,4-diyl)bis(2-chloroacetamide) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-(1,2,5-Oxadiazole-3,4-diyl)bis(2-chloroacetamide) involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting their function. The chloroacetamide groups can also form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects .

Comparison with Similar Compounds

N,N’-(1,2,5-Oxadiazole-3,4-diyl)bis(2-chloroacetamide) can be compared with other similar compounds, such as:

Properties

Molecular Formula

C6H6Cl2N4O3

Molecular Weight

253.04 g/mol

IUPAC Name

2-chloro-N-[4-[(2-chloroacetyl)amino]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C6H6Cl2N4O3/c7-1-3(13)9-5-6(12-15-11-5)10-4(14)2-8/h1-2H2,(H,9,11,13)(H,10,12,14)

InChI Key

GCUTXDUNVVYCKK-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NC1=NON=C1NC(=O)CCl)Cl

Origin of Product

United States

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